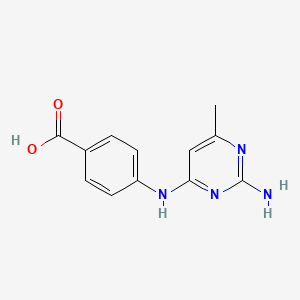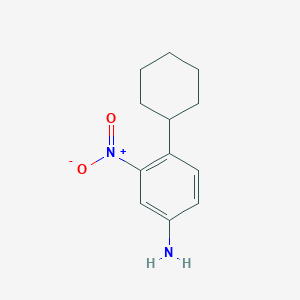
4-环己基-3-硝基苯胺
描述
4-Cyclohexyl-3-nitroaniline is a chemical compound with the CAS Number: 13663-59-7 . It is also known as N-cyclohexyl-4-nitroaniline . The molecular weight of this compound is 220.27 .
Molecular Structure Analysis
The molecular structure of similar compounds has been optimized using Density Functional Theory (DFT) with B3LYP function and Hartree–Fock method with a 6–311++G (d,p) basis set . This method could potentially be used to analyze the molecular structure of 4-Cyclohexyl-3-nitroaniline.Physical and Chemical Properties Analysis
4-Cyclohexyl-3-nitroaniline is a powder with a melting point of 103-105 degrees Celsius .科学研究应用
有机反应中的催化活性
4-环己基-3-硝基苯胺及其衍生物已被研究其在有机反应中的催化活性。例如,具有 3-(2-羟基-4-硝基苯肼基)戊烷-2,4-二酮的铜(II) 二聚体在环己烷和苯甲醇的氧化中表现出显着的催化活性,展示了 β-二酮的偶氮衍生物作为此类反应中合适配体的潜力 (Mahmudov 等,2010)。
环境应用
4-环己基-3-硝基苯胺和相关化合物已被探索用于环境应用,特别是在废水处理中。一项关于废水处理中包括 4-硝基苯胺在内的各种化合物的光降解的研究揭示了不同的降解机制和中间产物,为有效的环境修复策略提供了见解 (Spacek 等,1995)。此外,还研究了细菌培养物从纺织染料废水中去除 4-硝基苯胺的生物降解潜力,突出了混合细菌培养物在降解硝基苯胺和偶氮染料方面的有效性 (Khalid 等,2009)。
纳米材料和吸附研究
研究还集中在开发用于从水中吸附和去除硝基化合物的纳米材料。例如,合成了 γ-Al2O3 键合的 3-氯丙基三甲氧基硅烷纳米吸附剂,用于从水溶液中有效去除 4-硝基苯胺,展示了此类纳米材料在水净化中的潜力 (Mahmoud 等,2016)。
分析化学应用
在分析化学中,4-硝基苯胺衍生物已被用于检测和分析方法的开发。例如,使用神经网络评估了硝基苯胺异构体的同时动力学分光光度测定,展示了化学计量学方法在分析此类化合物中的应用 (Hasani & Emami,2008)。
化学相互作用研究
还对硝基苯胺异构体与生物分子(如牛血清白蛋白)的相互作用进行了研究。这些研究提供了对硝基苯胺的结合机制和毒理学意义的宝贵见解 (Xiang 等,2007)。
作用机制
Target of Action
Nitroanilines, in general, are known to interact with various biological targets due to their electron-donor (amine) and electron-acceptor (nitro) groups .
Mode of Action
4-Cyclohexyl-3-nitroaniline, like other nitroanilines, is a push-pull molecule. This means it has an intramolecular charge transfer (ICT) from the –NH2 (electron-donor group) to –NO2 (electron-acceptor group) through the phenyl ring
Biochemical Pathways
Nitroanilines are known to undergo various transformations in heterogeneous photocatalytic systems, leading to products such as amines, azo and azoxy compounds, imines, products of n-alkylation, n-formylation, and cyclization of various compounds .
Pharmacokinetics
The basic nature of a compound, including nitroanilines, can be affected by factors such as the tendency to donate a lone pair, electronic effects (inductive, resonance, etc), factors stabilizing the conjugate acid, and the nature of the solvent .
Result of Action
Nitroanilines and their derivatives are biologically important compounds and have been shown to produce significant antihyperglycemic as well as hypoglycemic effects in certain models .
Action Environment
The action, efficacy, and stability of 4-Cyclohexyl-3-nitroaniline can be influenced by various environmental factors. For instance, photocatalytic methods of organic synthesis using semiconductor and other photoactive materials can occur under milder conditions, have better selectivity, and meet the requirements of “green” chemistry .
安全和危害
未来方向
The conversion of nitroaniline, a highly toxic pollutant, into a less harmful or useful counterpart is a current area of research . Various methods for its conversion and removal have been explored, including the chemical reduction of 4-nitroaniline using various nanocatalytic systems . This approach has attracted significant interest over the past few years .
生化分析
Molecular Mechanism
The molecular structure of 4-Cyclohexyl-3-nitroaniline has been optimized using Density Functional Theory (DFT) with B3LYP function and Hartree–Fock method with a 6–311++G (d,p) basis set. The active species is a copper(I)-compound which undergoes oxidative addition with the second equivalent of halide, followed by reductive elimination and the formation of the aryl-aryl carbon bond .
Temporal Effects in Laboratory Settings
The thermal stability of 4-Cyclohexyl-3-nitroaniline was analyzed with TGA/DTA . The melting points of the salt were identified at 209 ºC .
Dosage Effects in Animal Models
While specific studies on 4-Cyclohexyl-3-nitroaniline are not available, it is known that nitroaniline derivatives can have significant effects on animal models. For example, 4-nitroaniline has been shown to cause methaemoglobin formation in humans and animals .
Metabolic Pathways
The metabolic pathways of 4-Cyclohexyl-3-nitroaniline are not well-studied. Nitroaniline derivatives are known to undergo various metabolic transformations, including reduction, N-oxidation, and conjugation .
Transport and Distribution
The transport and distribution of 4-Cyclohexyl-3-nitroaniline within cells and tissues are not well-documented. Nitroaniline derivatives are known to be readily absorbed orally, dermally, and by inhalation .
Subcellular Localization
The subcellular localization of 4-Cyclohexyl-3-nitroaniline is not well-studied. Nitroaniline derivatives are known to aggregate in distinct patterns within various cellular compartments .
属性
IUPAC Name |
4-cyclohexyl-3-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-6-7-11(12(8-10)14(15)16)9-4-2-1-3-5-9/h6-9H,1-5,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLUBOPKXNOORF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-[4-(3-Bromo-4-fluorophenyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B3166864.png)

![8-Methylimidazo[1,2-a]pyrazine](/img/structure/B3166892.png)
![5,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrazine](/img/structure/B3166898.png)
![8-Methyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B3166904.png)
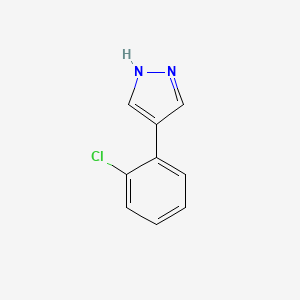
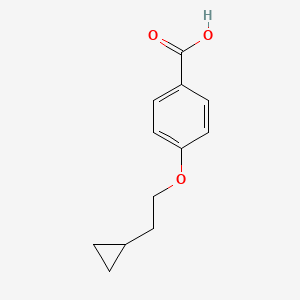
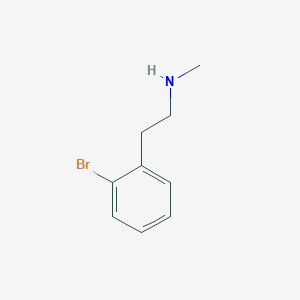
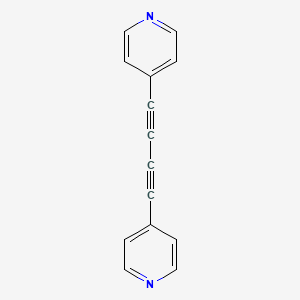
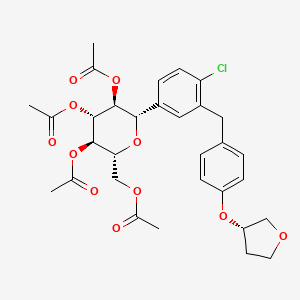
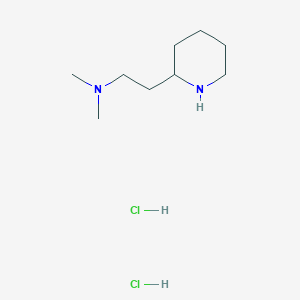
![1-[(2-Methyl-5-nitrophenyl)sulfonyl]piperidine](/img/structure/B3166946.png)
